O-Benzyl-D-serine

Catalog No.
S750548
CAS No.
10433-52-0
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Benzyl-D-serine

CAS Number

10433-52-0

Product Name

O-Benzyl-D-serine

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1

InChI Key

IDGQXGPQOGUGIX-SECBINFHSA-N

SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N

Synonyms

O-Benzyl-D-serine;10433-52-0;(R)-2-Amino-3-(benzyloxy)propanoicacid;(R)-2-Amino-3-benzyloxypropionicacid;IDGQXGPQOGUGIX-SECBINFHSA-N;H-D-Ser(Bzl)-OH;(2R)-2-amino-3-(benzyloxy)propanoicacid;(R)-2-AMINO-3-BENZYLOXY-PROPIONICACID;AC1L3APS;D-Serine,O-(phenylmethyl)-;13910_ALDRICH;AC1Q5R18;SCHEMBL2037281;13910_FLUKA;Alanine,3-(benzyloxy)-,D-;CTK4A2973;MolPort-001-794-132;ZINC396506;EINECS233-916-6;ANW-15062;AR-1K8717;MFCD00065936;AKOS015888366;AM82237;CB-3189

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)[O-])[NH3+]
  • O-Benzyl-D-serine is a chiral molecule, meaning it has a non-superimposable mirror image (L-enantiomer). In scientific research, the D-enantiomer is specifically used [].
  • It is commercially available and sold for research purposes only [].

Molecular Structure Analysis

  • O-Benzyl-D-serine has the chemical formula C₁₀H₁₃NO₃.
  • Its structure consists of a central carbon chain with an amino group (NH₂) attached to one end and a carboxylic acid group (COOH) on the other. The hydroxyl group (OH) of serine is protected by a benzyl group (CH₂C₆H₅) [].
  • The presence of the benzyl group differentiates it from D-serine and makes it a valuable intermediate for peptide synthesis [].

Chemical Reactions Analysis

  • Synthesis: O-Benzyl-D-serine can be synthesized through various methods. One common approach involves the asymmetric reduction of a corresponding ketoacid precursor.
  • Due to its role in peptide synthesis, it undergoes reactions to form peptide bonds with other amino acids. The specific reactions depend on the desired peptide sequence.

Physical And Chemical Properties Analysis

  • Melting point: Information on the specific melting point of O-benzyl-D-serine is not readily available.
  • Boiling point: Similar to the melting point, data on the boiling point is not widely reported.
  • Solubility: O-Benzyl-D-serine is likely soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) commonly used in peptide synthesis [].
  • Stability: The benzyl protecting group enhances the stability of the molecule compared to unprotected D-serine [].

O-Benzyl-D-serine itself doesn't have a known biological mechanism of action. Its primary function is as a building block for peptide synthesis. Once incorporated into a peptide, the properties and function depend on the specific sequence of amino acids.

  • No specific data on the toxicity of O-Benzyl-D-serine is available.
  • As with most research chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [].

Synthesis and Properties

O-Benzyl-D-serine is a derivative of the naturally occurring amino acid D-serine. It is synthesized by attaching a benzyl group to the hydroxyl moiety of D-serine. This molecule possesses properties that make it useful for various scientific research applications.

Potential Role in Neurological Disorders

D-serine is a neuromodulator that plays a role in learning, memory, and motor function. Research suggests that O-Benzyl-D-serine may influence D-serine levels in the brain. Studies have explored its potential therapeutic effects in neurological disorders like Alzheimer's disease, schizophrenia, and Parkinson's disease.

Enzyme Inhibition

O-Benzyl-D-serine can act as an inhibitor for certain enzymes. This property makes it a potential tool for studying enzyme function and developing new drugs. For example, it has been shown to inhibit serine proteases, a class of enzymes involved in various physiological processes.

XLogP3

-2

Other CAS

10433-52-0

Dates

Modify: 2023-08-15

Explore Compound Types